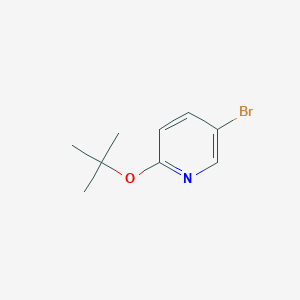

![molecular formula C7H6BrN3 B1280983 3-溴-7-甲基咪唑并[1,2-a]嘧啶 CAS No. 375857-62-8](/img/structure/B1280983.png)

3-溴-7-甲基咪唑并[1,2-a]嘧啶

描述

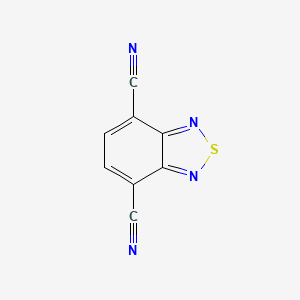

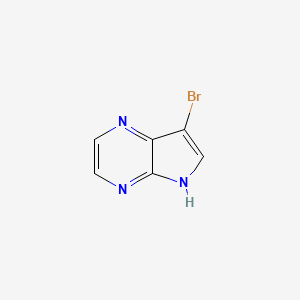

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine consists of a fused bicyclic ring system with a bromine atom at the 3-position and a methyl group at the 7-position.

科学研究应用

3-Bromo-7-methylimidazo[1,2-a]pyrimidine has several scientific research applications, including:

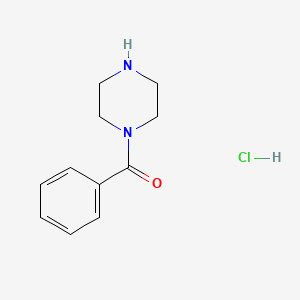

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, tuberculosis, and neurological disorders.

Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: Due to its unique structural properties, it is used in the development of novel materials with specific electronic and optical characteristics.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

作用机制

Target of Action

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to inhibit mtb pantothenate synthetase , which is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes TB .

Biochemical Pathways

The inhibition of mtb pantothenate synthetase by imidazo[1,2-a]pyridine analogues would disrupt the biosynthesis of pantothenate, a precursor of coenzyme a, which is essential for various metabolic processes in the bacterium .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .

Action Environment

For instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine is recommended to be stored in an inert atmosphere at 2-8°C .

生化分析

Biochemical Properties

3-Bromo-7-methylimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, such as DNA and proteins, potentially leading to mutagenic or carcinogenic effects .

Cellular Effects

The effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine on cellular processes are diverse and depend on the specific cell type and contextFor instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can activate stress response pathways, such as the p53 pathway, leading to cell cycle arrest or apoptosis in response to DNA damage . Additionally, this compound can modulate the expression of genes involved in oxidative stress and inflammation, further impacting cellular function and homeostasis .

Molecular Mechanism

At the molecular level, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms, including direct binding to biomolecules, enzyme inhibition or activation, and alterations in gene expression. One of the key mechanisms involves the formation of covalent adducts with DNA, which can result in mutations and genomic instability . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . These interactions can lead to the disruption of critical cellular processes and contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering the temporal dynamics of this compound in experimental studies.

Dosage Effects in Animal Models

The effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and genotoxicity . These adverse effects are dose-dependent and highlight the need for careful consideration of dosage when using this compound in animal studies.

Metabolic Pathways

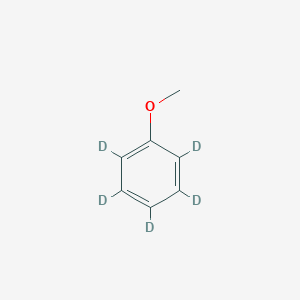

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The metabolism of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can also influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

准备方法

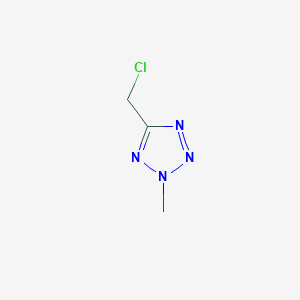

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including:

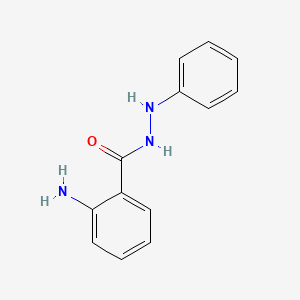

Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone under acidic conditions to form the imidazo[1,2-a]pyrimidine core.

Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyrimidine, an aldehyde, and a brominating agent to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

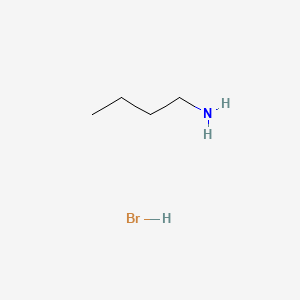

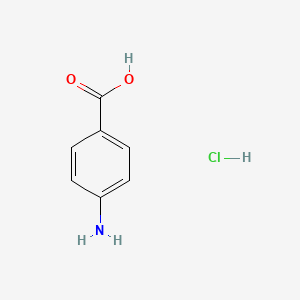

Substitution Reactions: 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the ring system.

Reduction Reactions: Reduction of the imidazo[1,2-a]pyrimidine core can lead to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.

- Oxidation reactions produce hydroxylated or carbonylated derivatives.

- Reduction reactions result in partially or fully saturated imidazo[1,2-a]pyrimidine derivatives.

相似化合物的比较

- 3-Bromo-7-methylimidazo[1,2-a]pyridine

- 3-Bromo-7-methylimidazo[1,2-a]pyrazine

- 3-Bromo-7-methylimidazo[1,2-a]triazine

Comparison:

- Structural Differences: While all these compounds share a similar imidazo[1,2-a] core, the nature of the fused ring (pyridine, pyrazine, triazine) varies, leading to differences in electronic properties and reactivity.

- Biological Activity: The presence of different heteroatoms (nitrogen, oxygen, sulfur) in the fused ring can significantly influence the biological activity and target specificity of these compounds.

- Chemical Reactivity: The reactivity towards nucleophiles, oxidizing agents, and reducing agents can vary based on the electronic effects imparted by the different fused rings.

属性

IUPAC Name |

3-bromo-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXFEPGAAWNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464732 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375857-62-8 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

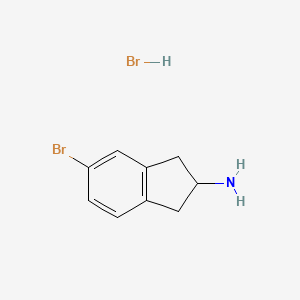

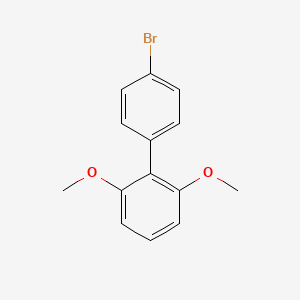

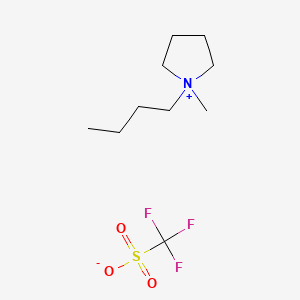

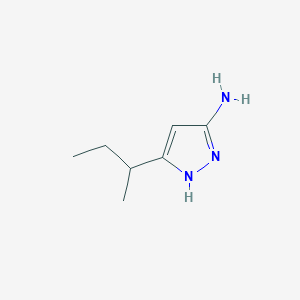

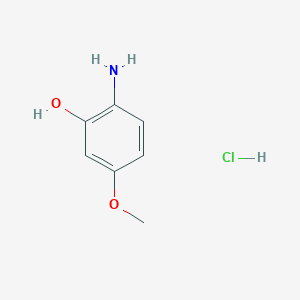

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。